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Lantibiotic nukacin precursor

Lantibiotic biosynthesis Post-translational modification LanM vs. LanB/LanC

The lantibiotic nukacin precursor (NukA) is a ribosomally synthesized 57-amino-acid prepeptide encoded by the nukA gene of Staphylococcus warneri ISK-1. NukA belongs to the type-A(II) lantibiotic family and is the direct precursor of the mature 27-amino-acid lantibiotic nukacin ISK-1, a member of the lacticin 481 group.

Molecular Formula
Molecular Weight
Cat. No. B1576231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantibiotic nukacin precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lantibiotic Nukacin Precursor (NukA): Procurement-Relevant Baseline for Type-A(II) Lantibiotic Research


The lantibiotic nukacin precursor (NukA) is a ribosomally synthesized 57-amino-acid prepeptide encoded by the nukA gene of Staphylococcus warneri ISK-1 [1]. NukA belongs to the type-A(II) lantibiotic family and is the direct precursor of the mature 27-amino-acid lantibiotic nukacin ISK-1, a member of the lacticin 481 group [2]. The prepeptide consists of an N-terminal leader peptide and a C-terminal propeptide that undergoes post-translational modification by a single bifunctional enzyme, NukM, followed by leader cleavage and secretion via the ABC transporter NukT [3]. Nukacin ISK-1 exhibits antibacterial activity against Gram-positive bacteria, including Lactobacillus sakei, Leuconostoc mesenteroides, Pediococcus pentosaceus, and Staphylococcus aureus [4].

Why Nukacin ISK-1 Precursor (NukA) Cannot Be Replaced by Generic Lantibiotic Precursors


The nukacin ISK-1 precursor NukA possesses a unique leader peptide sequence that is specifically recognized by its cognate modification enzyme NukM, and this recognition cannot be substituted by closely related precursors such as LctA from lacticin 481, despite high sequence identity between the two [1]. Chimeric prepeptide experiments have demonstrated that specific amino acid differences in the propeptide region—particularly His at position 15 and Phe at position 19 of the mature sequence—are critical determinants for productive maturation by the NukM/NukT biosynthetic machinery, and substitution of these residues abolishes correct processing [2]. Furthermore, nukacin ISK-1 biosynthesis employs a single bifunctional modification enzyme (NukM) that catalyzes both dehydration and cyclization, in contrast to the two-enzyme system (NisB/NisC) required for nisin precursor processing, rendering cross-class precursor interchange biochemically impossible [3].

Quantitative Differential Evidence for Nukacin ISK-1 Precursor (NukA) Against Closest Analogs


Single Bifunctional Enzyme NukM vs. Dual-Enzyme System NisB/NisC: In Vitro Reconstitution Comparison

The nukacin ISK-1 precursor NukA is completely modified to its mature, cyclized form by a single bifunctional enzyme, NukM, in vitro. In contrast, the nisin precursor NisA requires two separate enzymes—NisB for dehydration and NisC for cyclization—to achieve full maturation [1]. Full-length NukM fully modified the substrate peptide NukA in vitro reconstitution assays, while the N-terminal domain alone (NukM(N)) achieved only partial phosphorylation, dehydration, and cyclization, and the C-terminal domain alone (NukM(C)) exhibited no catalytic activity [1]. This single-enzyme architecture simplifies heterologous reconstitution and peptide engineering workflows, as validated by co-expression of nukA and nukM in Escherichia coli, which yielded a modified prepeptide with a mass decrease of 72 Da, corresponding to dehydration of four amino acids [2].

Lantibiotic biosynthesis Post-translational modification LanM vs. LanB/LanC

Chimeric Prepeptide Analysis: NukA vs. LctA – Residues His15 and Phe19 Determine Maturation Specificity

Chimeric prepeptide experiments combining NukA (nukacin ISK-1 precursor) and LctA (lacticin 481 precursor, which shares high sequence identity with NukA) identified that two specific residues in the propeptide—His at position 15 and Phe at position 19 of the mature peptide—are critical for correct maturation by the NukM/NukT biosynthetic machinery [1]. Expression of chimeric constructs demonstrated that when these NukA-specific residues are substituted with the corresponding LctA residues, the chimeric precursor fails to be properly processed to mature nukacin ISK-1 [2]. Additionally, the α-helical leader peptide with conserved hydrophobic/hydrophilic orientation is indispensable for recognition, and N-terminal truncations of the leader peptide abolish production [2].

Precursor engineering Substrate specificity Lacticin 481 group

Bacteriostatic Mechanism vs. Bactericidal Nisin: Quantitative MIC and Mode-of-Action Differentiation

Nukacin ISK-1 exhibits a bacteriostatic mode of action through inhibition of cell wall biosynthesis without causing membrane depolarization, ATP efflux, or K+ leakage, which distinguishes it from the bactericidal nisin that forms pores in the target membrane [1]. Quantitative MIC data show that against wild-type Staphylococcus aureus MW2, the MIC of nukacin ISK-1 is 64 mg/L versus 6.4 mg/L for nisin A, representing an approximately 10-fold lower potency that reflects its bacteriostatic rather than bactericidal mechanism [2]. Mode-of-action studies confirmed that nukacin ISK-1 blocks the membrane depolarization activity of nisin in sensitive cells and does not cause leakage of cytoplasmic content, while nisin causes multiple lethal effects including pore formation and cytoplasmic leakage [3].

Antimicrobial mechanism Bacteriostatic vs. bactericidal Lipid II targeting

Nukacin D13E Variant: Twofold Higher Specific Activity vs. Wild-Type Nukacin ISK-1

A single amino acid substitution in the nukacin ISK-1 precursor (Asp13 to Glu, D13E) yields a variant with a twofold higher specific antimicrobial activity than wild-type nukacin ISK-1 against a range of Gram-positive bacteria [1]. This variant was identified through systematic NNK scanning mutagenesis of all 27 residues of nukacin ISK-1 and represents the first reported type-A(II) lantibiotic mutant with increased potency [2]. Further process optimization via additional expression of immunity genes (nukFEG) achieved a 5.2-fold increase in D13E production yield in Lactococcus lactis NZ9000, demonstrating that the precursor engineering combined with immunity engineering provides a scalable production platform [3].

Lantibiotic engineering Structure-activity relationship Nukacin variant D13E

NukM Leader Peptide Recognition Promiscuity Enables Peptide Engineering Across Substrates

The NukM modification enzyme, which specifically recognizes the NukA leader peptide, can accept non-cognate peptide substrates when they are fused to the NukA leader peptide sequence, as demonstrated by the successful introduction of unusual amino acids into heterologous peptides [1]. This property contrasts with the more rigid substrate specificity observed for the lacticin 481 synthetase LctM, which cannot complement nukacin ISK-1 biosynthesis when substituted for NukM in the nukacin gene cluster [2]. In vitro reconstitution using surface plasmon resonance analysis further confirmed that NukM binds NukA with high affinity, whereas the C-terminal domain alone (NukM(C)) shows low substrate-recognition activity, indicating that the N-terminal domain is primarily responsible for leader peptide recognition [3].

Lantibiotic engineering Enzyme promiscuity Leader peptide grafting

Nukacin ISK-1 Exists in Dynamic Active/Inactive Equilibrium: A Unique Regulatory Mechanism Not Observed in Nisin

Solution NMR analysis revealed that nukacin ISK-1 exists in two distinct structural states in aqueous solution, with an interconversion rate (kex) of approximately 1.5 s⁻¹, and only one of these states is capable of binding to its target lipid II [1]. This dynamic equilibrium between active and inactive conformations is not observed for nisin, which adopts a stable, constitutively active conformation [2]. The two states differ in the relative orientations of the two lanthionine rings (ring A and ring C), and only the active state presents a surface with a multiple hydrogen-bonding site in ring A adjacent to a hydrophobic surface in ring C that together enable lipid II binding [3].

NMR structure Lipid II binding Conformational equilibrium

Optimal Application Scenarios for Lantibiotic Nukacin Precursor (NukA) Based on Quantitative Evidence


Heterologous Production of Type-A(II) Lantibiotics in GRAS Hosts for Food-Grade Preservative Development

The nukacin ISK-1 biosynthetic gene cluster (nukAMTFEG-ORF7) has been successfully expressed in Lactococcus lactis under the nisin-controlled expression (NICE) system, enabling GRAS-status production of nukacin ISK-1 without handling the native pathogen Staphylococcus warneri [1]. The single-enzyme NukM modification system simplifies heterologous pathway engineering compared to dual-enzyme systems such as nisin, reducing construct complexity and metabolic burden on the production host [2]. The D13E variant with twofold higher activity and 5.2-fold enhanced production through immunity gene co-expression provides an optimized production chassis for scalable fermentation [3].

Peptide Engineering Platform for Lanthionine-Containing Cyclic Peptide Libraries

The NukA leader peptide can be fused to non-cognate peptide sequences to direct their modification by NukM, enabling the introduction of lanthionine and methyllanthionine rings into diverse target peptides in E. coli co-expression systems [1]. The His-tagged NukA prepeptide can be purified by one-step affinity chromatography, and the modified prepeptide can be obtained with a characteristic 72 Da mass decrease confirming four dehydration events [2]. This platform is uniquely positioned for generating structurally constrained cyclic peptide libraries for drug discovery, leveraging the well-characterized substrate specificity determinants (His15, Phe19) identified through chimeric NukA/LctA studies [3].

Mechanistic Studies of Bacteriostatic Cell Wall Biosynthesis Inhibition Without Membrane Disruption

Nukacin ISK-1 provides a unique tool compound for studying lipid II-targeted cell wall biosynthesis inhibition decoupled from membrane pore formation, as it blocks the membrane depolarization activity of nisin while lacking intrinsic pore-forming activity [1]. The quantitative MIC data (64 mg/L for nukacin ISK-1 vs. 6.4 mg/L for nisin A against S. aureus MW2) establish a baseline for susceptibility testing and resistance mechanism studies [2]. The NMR-characterized active/inactive conformational equilibrium (kex ≈ 1.5 s⁻¹) further enables investigations into conformational gating of antimicrobial activity, a feature absent in nisin [3].

Bovine Mastitis Control Using Nukacin ISK-1 Against Staphylococcal Pathogens

Nukacin 3299 (a natural variant identical in sequence to nukacin ISK-1) demonstrated activity against staphylococcal strains involved in bovine mastitis, with the biosynthetic genes located on plasmid pRJ97 (>27 kb) showing a gene organization similar to nukacin ISK-1 [1]. The nukacin ISK-1 precursor and its mature peptide are sensitive to proteolytic enzymes and stable between pH 3.0–9.0 and at various temperatures, supporting formulation development for topical or intramammary veterinary applications [2]. The bacteriostatic mechanism offers an alternative to traditional bactericidal antibiotics for mastitis control where rapid bacterial lysis and endotoxin release are concerns [3].

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